5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine
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Overview
Description
5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine is a complex organic compound belonging to the triazolopyrimidine family This compound is characterized by its unique structure, which includes an ethylphenyl group and a methylsulfanylphenyl group attached to a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting with 4-ethylbenzaldehyde and 4-(methylsulfanyl)benzaldehyde, these compounds undergo a series of reactions including condensation, cyclization, and functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
6-Nitro-1,2,4-triazolo[1,5-a]pyrimidine: Known for its use in the synthesis of fused systems.
2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole:
Uniqueness
5-(4-Ethylphenyl)-7-[4-(methylsulfanyl)phenyl]-4H,7H-[1,2,4]triazolo[1,5-A]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H20N4S |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
5-(4-ethylphenyl)-7-(4-methylsulfanylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C20H20N4S/c1-3-14-4-6-15(7-5-14)18-12-19(24-20(23-18)21-13-22-24)16-8-10-17(25-2)11-9-16/h4-13,19H,3H2,1-2H3,(H,21,22,23) |
InChI Key |
YVDTXIRMSULOAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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